2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
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Overview
Description
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C28H29N3O7 and a molecular weight of 519.559 g/mol . This compound is known for its unique chemical structure, which includes multiple functional groups such as methoxy, anilino, oxo, acetyl, carbohydrazonoyl, and butoxybenzoate moieties.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include methoxybenzene, aniline derivatives, and butoxybenzoic acid . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be compared with other similar compounds, such as:
- 2-Methoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
881660-31-7 |
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Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O7/c1-4-5-16-37-23-11-7-20(8-12-23)28(34)38-24-15-6-19(17-25(24)36-3)18-29-31-27(33)26(32)30-21-9-13-22(35-2)14-10-21/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
YZMJDWWFXKSBJG-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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